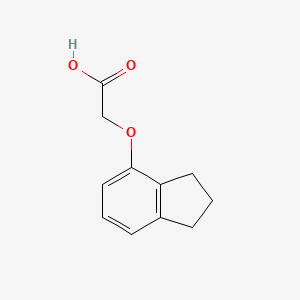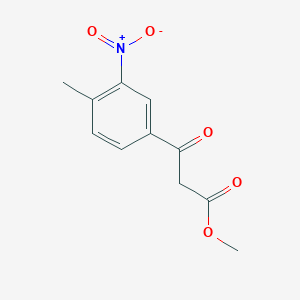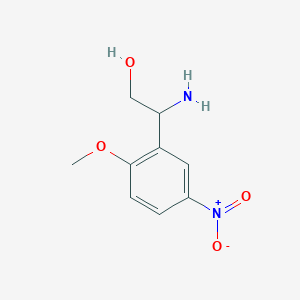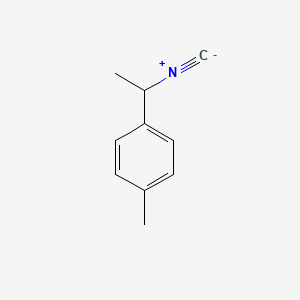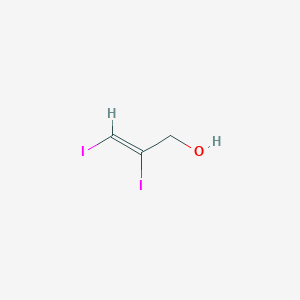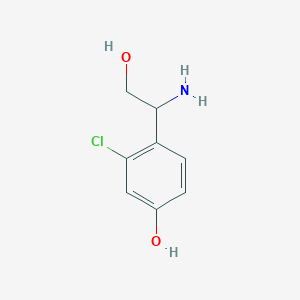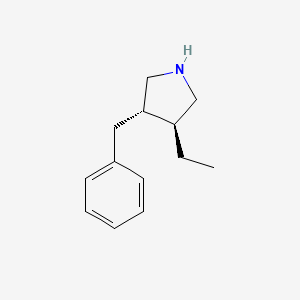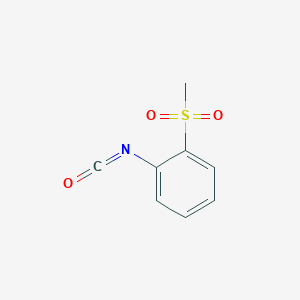
1-Isocyanato-2-methanesulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-2-methanesulfonylbenzene is an organic compound with the molecular formula C9H9NO3S. It belongs to the family of sulfonyl isocyanates, which are highly reactive compounds used in organic synthesis as building blocks for the preparation of a wide range of functionalized molecules.
Vorbereitungsmethoden
1-Isocyanato-2-methanesulfonylbenzene can be synthesized through various methods. The most common industrial method involves the phosgene process, which is highly efficient but poses environmental and health risks due to the toxicity of phosgene . Nonphosgene methods are also being explored, such as the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate . These methods are safer and more environmentally friendly.
Analyse Chemischer Reaktionen
1-Isocyanato-2-methanesulfonylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can polymerize to form polyurethanes.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and polyurethanes .
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-2-methanesulfonylbenzene is widely used in scientific research and industry. Its applications include:
Chemistry: Used as a building block for the synthesis of various functionalized molecules.
Biology: Employed in the modification of biomolecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Key component in the production of polyurethanes, which are used in coatings, adhesives, and foams
Wirkmechanismus
The mechanism of action of 1-Isocyanato-2-methanesulfonylbenzene involves its high reactivity with nucleophiles. It reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is due to the presence of the isocyanate group, which is highly electrophilic .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-2-methanesulfonylbenzene is unique due to its sulfonyl isocyanate structure. Similar compounds include:
Toluene diisocyanate: Used in the production of flexible polyurethane foams.
Methylenediphenyl diisocyanate: Used in the production of rigid polyurethane foams.
Hexamethylene diisocyanate: Used in the production of non-yellowing polyurethane coatings.
These compounds share similar reactivity but differ in their specific applications and physical properties.
Eigenschaften
Molekularformel |
C8H7NO3S |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
1-isocyanato-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H7NO3S/c1-13(11,12)8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 |
InChI-Schlüssel |
JEVNCLDYDSYARG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



